tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate
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Overview
Description
tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a cyclohexylamino group, and a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclohexylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide are commonly used for the oxidation of tert-butyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents for ester groups.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions involving the amino group.
Major Products Formed
Oxidation: tert-Butyl alcohol or tert-butyl hydroperoxide.
Reduction: 3-(cyclohexylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, and other cellular functions through its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate: Features a tert-butyl ester group, a cyclohexylamino group, and a methylpropanoate backbone.
tert-Butyl 3-(phenylamino)-2-methylpropanoate: Similar structure but with a phenylamino group instead of a cyclohexylamino group.
tert-Butyl 3-(methylamino)-2-methylpropanoate: Similar structure but with a methylamino group instead of a cyclohexylamino group.
Uniqueness
This compound is unique due to the presence of the cyclohexylamino group, which imparts specific steric and electronic properties to the compound. This makes it distinct from other similar compounds and allows for unique reactivity and applications .
Properties
IUPAC Name |
tert-butyl 3-(cyclohexylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11(13(16)17-14(2,3)4)10-15-12-8-6-5-7-9-12/h11-12,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQUXACXUAILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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